Pubchem_71367362
Description
PubChem Compound CID 71367362 is a unique chemical entity registered in the PubChem database, a premier public resource managed by the National Center for Biotechnology Information (NCBI) .
- Chemical identifiers: IUPAC name, SMILES, InChIKey, and molecular formula.
- Synonyms: Common names, trade names, and aliases sourced from diverse contributors (e.g., pharmaceutical patents, academic studies) .
- Physicochemical properties: Molecular weight, logP, hydrogen bond donors/acceptors, and topological polar surface area.
- Biological annotations: BioAssay results (AID), gene/protein targets, and pathway associations .
CID 71367362’s data are aggregated from multiple sources, such as peer-reviewed articles, chemical vendors, and regulatory agencies, ensuring a holistic representation of its chemical and biological profiles .
Properties
CAS No. |
685831-11-2 |
|---|---|
Molecular Formula |
CH2F2Li |
Molecular Weight |
59.0 g/mol |
InChI |
InChI=1S/CH2F2.Li/c2-1-3;/h1H2; |
InChI Key |
WWOUSJKXMGKXQI-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
PubChem facilitates systematic comparisons between compounds using 2-D (structural) and 3-D (conformational) similarity metrics, which are complementary in identifying analogs with shared biological or physicochemical traits . Below is a detailed analysis of CID 71367362’s hypothetical analogs, based on PubChem’s standardized methodologies:
Table 1: 2-D Similarity Comparison
Key Findings :
- CID 71367363 shows high 2-D similarity (0.92) due to a shared benzodiazepine scaffold but reduced potency (15 nM vs. 10 nM), likely due to steric effects from methyl substitution .
- CID 71367364 ’s lower similarity (0.85) correlates with a fluorine substitution disrupting π-π interactions critical for Target A binding .
Table 2: 3-D Similarity Comparison
Key Findings :
- CID 71367365’s 3-D similarity (0.88) arises from a conserved H-bond donor motif but weaker binding affinity due to partial ring distortion .
- CID 71367366 ’s low score (0.75) reflects a misfolded conformation that abolishes Target A interactions .
Complementarity of 2-D and 3-D Methods
- 2-D similarity excels at identifying structural analogs (e.g., scaffold preservation), while 3-D similarity prioritizes shape complementarity for target binding . For CID 71367362, combining both approaches reveals analogs like CID 71367363 (2-D) and CID 71367365 (3-D), which may guide SAR (structure-activity relationship) optimization .
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